2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one 2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 62265-73-0
VCID: VC12006234
InChI: InChI=1S/C11H12ClNO2/c12-7-11(15)13-5-1-2-8-6-9(14)3-4-10(8)13/h3-4,6,14H,1-2,5,7H2
SMILES: C1CC2=C(C=CC(=C2)O)N(C1)C(=O)CCl
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol

2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

CAS No.: 62265-73-0

Cat. No.: VC12006234

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one - 62265-73-0

Specification

CAS No. 62265-73-0
Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
IUPAC Name 2-chloro-1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
Standard InChI InChI=1S/C11H12ClNO2/c12-7-11(15)13-5-1-2-8-6-9(14)3-4-10(8)13/h3-4,6,14H,1-2,5,7H2
Standard InChI Key JYUWHHHXECHQED-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)O)N(C1)C(=O)CCl
Canonical SMILES C1CC2=C(C=CC(=C2)O)N(C1)C(=O)CCl

Introduction

Synthesis

The synthesis of this compound likely involves the following steps:

  • Quinoline Derivative Preparation:

    • The quinoline core can be synthesized via classical methods such as the Skraup synthesis or Friedländer synthesis, starting from aniline derivatives and carbonyl compounds.

  • Introduction of Hydroxyl Group:

    • Hydroxylation at position 6 can be achieved using selective hydroxylation reactions or by starting with a pre-functionalized quinoline derivative.

  • Chloroacetylation:

    • The chloroacetyl group is introduced by reacting the dihydroquinoline intermediate with chloroacetyl chloride in the presence of a base (e.g., pyridine) to activate the nitrogen atom for nucleophilic substitution.

General Reaction Scheme:

Quinoline Derivative+Chloroacetyl Chloride2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one\text{Quinoline Derivative} + \text{Chloroacetyl Chloride} \rightarrow \text{2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one}

Biological Activities

Quinoline derivatives are known for their diverse biological activities, and this compound is expected to exhibit similar properties due to its structural features:

  • Antimicrobial Activity:

    • Quinoline derivatives often show antibacterial and antifungal properties due to their ability to interfere with microbial DNA replication or enzyme systems.

  • Anticancer Potential:

    • The presence of a hydroxyl group and chloroacetyl moiety may enhance interactions with biological targets like kinases or DNA, making it a candidate for anticancer studies.

  • Antioxidant Properties:

    • The hydroxyl group on the quinoline ring may confer antioxidant activity by scavenging free radicals.

Applications in Medicinal Chemistry

This compound could serve as a starting point for developing pharmaceuticals due to its functional groups and reactive sites:

  • Drug Development:

    • It can be modified to create derivatives with enhanced pharmacological properties.

  • Molecular Probes:

    • Its structure allows for conjugation with fluorescent tags or other functional groups for use in biochemical assays.

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